molecular formula C12H4ClF5O2 B3040805 5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride CAS No. 242812-03-9

5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride

Cat. No.: B3040805
CAS No.: 242812-03-9
M. Wt: 310.6 g/mol
InChI Key: UGHIHEBNSOTACX-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis or the Feist-Benary synthesis.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the 2,6-difluorophenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the carbonyl chloride: This step typically involves the reaction of the corresponding carboxylic acid with thionyl chloride or oxalyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Amides, esters, or thioesters.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.

Medicine

Industry

In industry, the compound can be used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
  • 5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-methyl ester
  • 5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-amine

Uniqueness

The presence of the carbonyl chloride group in 5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride makes it a versatile intermediate for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially useful properties.

Properties

IUPAC Name

5-(2,6-difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4ClF5O2/c13-11(19)5-4-8(20-10(5)12(16,17)18)9-6(14)2-1-3-7(9)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHIHEBNSOTACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=C(O2)C(F)(F)F)C(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4ClF5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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